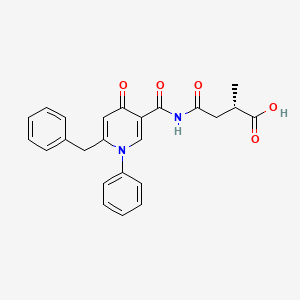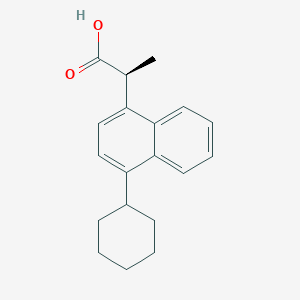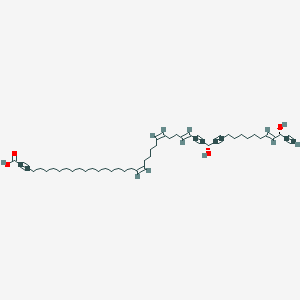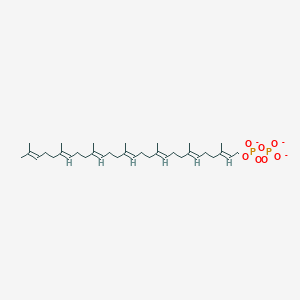
All-trans-heptaprenyl diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
All-trans-heptaprenyl diphosphate(3-) is an organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of all-trans-heptaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-heptaprenyl diphosphate.
Applications De Recherche Scientifique
Enzymatic Activity and Gene Cloning
- All-trans-heptaprenyl diphosphate synthase, an enzyme involved in synthesizing heptaprenyl diphosphate, is essential for the biosynthesis of menaquinone and sesquarterpenoids. Molecular cloning and nucleotide sequencing of genes essential for this enzyme's activity in Bacillus stearothermophilus have been conducted, revealing the presence of three open reading frames crucial for expressing enzymatic activity (Koike-Takeshita, Koyama, Obata, & Ogura, 1995).
Structural Analysis
- The crystal structure of hexaprenyl diphosphate synthase, a related enzyme from Micrococcus luteus, has been studied. This enzyme functions as a heterodimer and plays a crucial role in product chain length regulation. The structural analysis provides insights into the molecular mechanisms of prenyltransferases, which are closely related to the function of heptaprenyl diphosphate synthase (Sasaki et al., 2010).
Role in Antibiotic Resistance
- In Bacillus subtilis, the accumulation of heptaprenyl diphosphate has been linked to increased sensitivity to bacitracin, an antibiotic. This relationship suggests a significant role of heptaprenyl diphosphate in the mechanisms of antibiotic resistance and cell wall synthesis (Kingston, Zhao, Cook, & Helmann, 2014).
Substrate Specificity and Synthase Reactions
- Research on medium-chain prenyl diphosphate synthases, which include heptaprenyl diphosphate synthase, has explored their substrate specificities. These studies help in understanding the enzymatic processes involved in the synthesis of various prenyl diphosphates, including heptaprenyl diphosphate (Nagaki et al., 2001).
Enzyme Inhibition and Bacterial Growth
- The structure and inhibition of Staphylococcus aureus heptaprenyl diphosphate synthase have been studied. The enzyme plays a key role in forming menaquinone, vital for bacterial electron transport. Understanding its inhibition could lead to the development of new antibiotics (Desai et al., 2016).
Rubber Biosynthesis in Plants
- In the context of rubber biosynthesis in plants, the roles of plant cis and trans prenyl transferases, including enzymes similar to heptaprenyl diphosphate synthase, have been investigated. This research contributes to understanding natural rubber production and prenyl transferase function in plants (Cornish, 1993).
Methodology for Studying Enzyme Reactions
- Techniques such as atomic force microscopy have been used to directly observe substrate-enzyme complexation of heptaprenyl diphosphate synthase. This approach provides new insights into the molecular mechanisms of enzyme reactions (Suzuki, Zhang, Koyama, Sasaki, & Kurihara, 2006).
Propriétés
Nom du produit |
All-trans-heptaprenyl diphosphate(3-) |
|---|---|
Formule moléculaire |
C35H57O7P2-3 |
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/p-3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |
Clé InChI |
LSJLEXWXRKTZAJ-YUIIPXGZSA-K |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
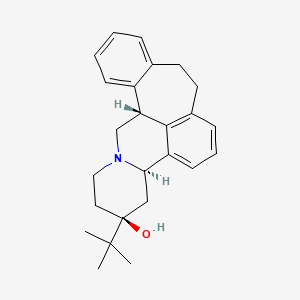
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)
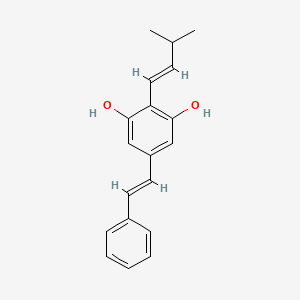

![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
